molecular formula C8H4ClF3N2S B12340790 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol

Cat. No.: B12340790
M. Wt: 252.64 g/mol
InChI Key: YUGSKLMWZZUTCL-UHFFFAOYSA-N
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Description

Chemical Structure and Formula:
The compound 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (molecular formula C₈H₄ClF₃N₂S) features a fused imidazopyridine core substituted with chlorine at position 8, a trifluoromethyl (-CF₃) group at position 6, and a thiol (-SH) moiety at position 3 . This structure combines electronegative substituents (Cl, CF₃) with a reactive thiol group, making it a versatile building block for medicinal chemistry and materials science.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-2H-imidazo[1,5-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-5-1-4(8(10,11)12)3-14-6(5)2-13-7(14)15/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSKLMWZZUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CNC(=S)N2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The thiol group can be introduced through a subsequent reaction with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine and trifluoromethyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. This reaction is often facilitated by the use of catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound has shown potential as a bioactive molecule with nematicidal and fungicidal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of parasitic infections and fungal diseases.

    Industry: The compound’s chemical properties make it useful in the development of agrochemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group is known to form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological processes in target organisms, such as nematodes and fungi, resulting in their death .

The compound’s ability to inhibit enzymes and other proteins is attributed to its unique chemical structure, which allows it to bind selectively to specific sites on the target molecules. This selective binding is crucial for its bioactivity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Key structural variations among related imidazopyridine derivatives include:

  • Substituent identity and position : Chlorine, trifluoromethyl, and thiol groups influence electronic properties, steric bulk, and reactivity.
  • Ring system : Variations in fused heterocycles (e.g., imidazo[1,5-a]pyridine vs. imidazo[1,2-a]pyridine) affect π-π stacking and binding affinity.
Table 1: Comparative Analysis of Imidazopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol C₈H₄ClF₃N₂S 252.52 -SH (C3), -CF₃ (C6), -Cl (C8) Enzyme inhibition, nucleophilic reactivity
8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine C₁₄H₆Cl₃F₃N₂ 377.57 2,6-Cl₂Ph (C3), -CF₃ (C6), -Cl (C8) Kinase inhibition, hydrophobic interactions
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₂H₉ClF₃N₂O₂ 313.66 -COOEt (C2), -CF₃ (C6), -Cl (C8) Prodrug intermediate, enhanced lipophilicity
2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine C₁₃H₆Cl₂F₃N₃ 332.11 -Cl (imidazo C8, pyridine C2), -CF₃ (C6) Multi-target drug design, π-π interactions

Key Research Findings

  • Bioactivity : The thiol group in the target compound shows promise in covalent enzyme inhibition, as seen in cysteine protease targeting .
  • Comparative Efficacy: The dichlorophenyl analogue (CAS 1708126-02-6) demonstrates nanomolar IC₅₀ values in kinase assays, outperforming non-aromatic derivatives . Ethyl carboxylate derivatives serve as prodrugs, with in vivo hydrolysis yielding active metabolites .

Biological Activity

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a chlorine atom and a trifluoromethyl group, contributes to its potential as an antimicrobial and anticancer agent.

  • IUPAC Name: this compound
  • Molecular Formula: C8H4ClF3N2S
  • Molecular Weight: 220.58 g/mol
  • CAS Number: 178488-36-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. Notably, the compound exhibits antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate strong efficacy compared to standard antibiotics.
  • Anticancer Properties:
    • Demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
    • IC50 values range from 2.43 to 14.65 μM, indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Effects:
    • Inhibition of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

StudyFindings
Synthesis of various analogs showed enhanced anticancer activity against MDA-MB-231 cells with IC50 values as low as 2.43 μM.
Investigation into structure-activity relationships revealed that modifications at specific positions can enhance antimicrobial potency.
Mechanistic studies indicated that the compound inhibits bacterial growth by targeting cell wall synthesis pathways.

Case Study Example

In a study evaluating the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, it was found that this compound exhibited an MIC of 5 μg/mL against Staphylococcus aureus, outperforming several known antibiotics .

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